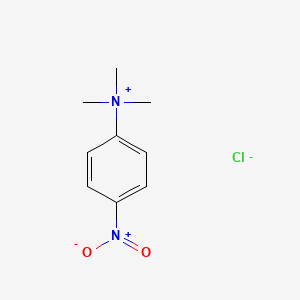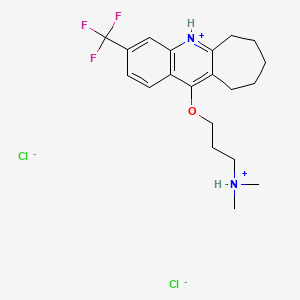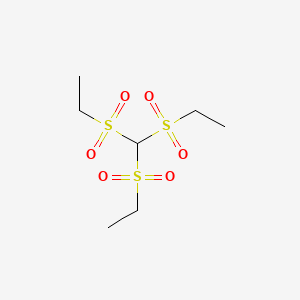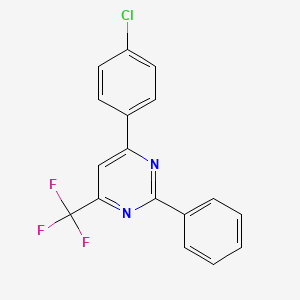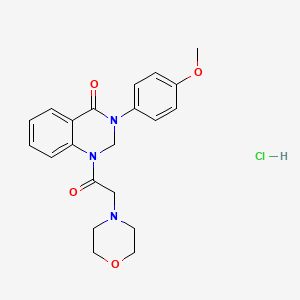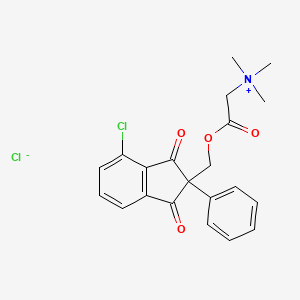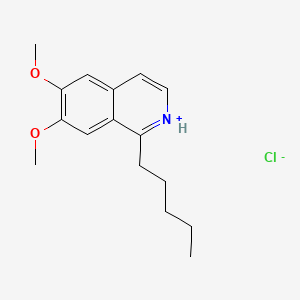
6,7-Dimethoxy-1-pentylisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-1-pentylisoquinoline hydrochloride is a chemical compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of methoxy groups at the 6 and 7 positions and a pentyl group at the 1 position of the isoquinoline ring, with a hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-pentylisoquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxyisoquinoline and pentyl halides.
Alkylation Reaction: The key step involves the alkylation of 6,7-dimethoxyisoquinoline with a pentyl halide under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-1-pentylisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
6,7-Dimethoxy-1-pentylisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6,7-Dimethoxy-1-pentylisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A related compound with similar structural features but differing in the degree of saturation of the isoquinoline ring.
6,7-Dimethoxy-1-methylisoquinoline: Another similar compound with a methyl group instead of a pentyl group at the 1 position.
Uniqueness
6,7-Dimethoxy-1-pentylisoquinoline hydrochloride is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
20232-60-4 |
|---|---|
分子式 |
C16H22ClNO2 |
分子量 |
295.80 g/mol |
IUPAC名 |
6,7-dimethoxy-1-pentylisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-4-5-6-7-14-13-11-16(19-3)15(18-2)10-12(13)8-9-17-14;/h8-11H,4-7H2,1-3H3;1H |
InChIキー |
CMPRBJPAMANBBO-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=[NH+]C=CC2=CC(=C(C=C21)OC)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


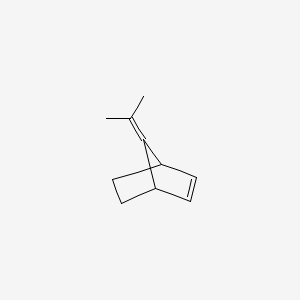
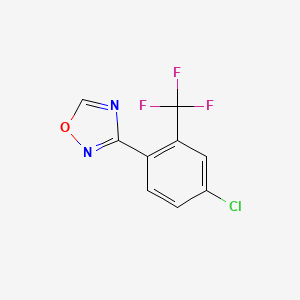

![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)

